molecular formula C15H12N4O B1334456 2-(Pyridin-3-yl)quinoline-4-carbohydrazide CAS No. 5109-97-7

2-(Pyridin-3-yl)quinoline-4-carbohydrazide

Cat. No. B1334456
CAS RN: 5109-97-7
M. Wt: 264.28 g/mol
InChI Key: ZENFAFLFPWVDNO-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)quinoline-4-carbohydrazide is a compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of a carbohydrazide group in the molecule suggests potential reactivity and the ability to form hydrogen bonds, which could be beneficial for interactions with biological targets.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One such method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which has been used to prepare 4-substituted and 4-aryl-substituted 2,6-di(quinolin-8-yl)pyridines . Another approach is a one-pot cyclization reaction involving pyridine carbaldehyde, 2-iodoaniline, and triethylamine, which yields 2-(pyridin-4-yl) quinolines . Although these methods do not directly describe the synthesis of 2-(Pyridin-3-yl)quinoline-4-carbohydrazide, they provide insight into the synthetic strategies that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized by techniques such as X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of a related compound, 2-(pyridinium-2-yl)quinoline-4-carboxylic acid nitrate, has been determined, revealing the planarity between the pyridine and quinoline rings and the presence of strong hydrogen bonds . These structural features are important for understanding the molecular interactions and stability of quinoline derivatives.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions due to their reactive sites. For example, the carbohydrazide group in 2-(Pyridin-3-yl)quinoline-4-carbohydrazide could potentially engage in condensation reactions or act as a ligand in metal complex formation. Metal complexes with quinoline carboxylic acid derivatives have been synthesized and exhibit interesting structural and antibacterial properties . The reactivity of the quinoline nucleus also allows for further functionalization, such as amination .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of nitrogen atoms and conjugated systems within the quinoline core can contribute to the compound's basicity, solubility, and fluorescence properties. For instance, quinolonecarboxylic acids are known to inhibit DNA gyrase and possess potent antibacterial activity, with their solubility and pharmacokinetic properties being modifiable through structural modifications . Additionally, the synthesis of spiro[indoline-3,4'-pyrano[3,2-c]quinoline]-3'-carbonitriles demonstrates the potential for quinoline derivatives to form complex and diverse structures with unique properties .

Scientific Research Applications

  • Synthesis and Structural Analysis : A study by Afzal et al. (2012) focused on the synthesis of N′-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide, a compound related to 2-(Pyridin-3-yl)quinoline-4-carbohydrazide, highlighting methods of condensation and structural establishment through various spectral data analyses (Afzal, Bawa, Kumar, & Tonk, 2012).

  • Antimicrobial Applications : Research by Bello et al. (2017) demonstrated the synthesis of N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives, investigating their antimicrobial properties for potential future drug discovery (Bello, Iyaye, Germann, Ajani, & Olorunshola, 2017).

  • Antibacterial Activity : A study by Joshi et al. (2011) synthesized a series of 2-(p-tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinolines, including derivatives structurally similar to 2-(Pyridin-3-yl)quinoline-4-carbohydrazide, showing potential antibacterial activity against various bacterial strains (Joshi, Mandhane, Khan, & Gill, 2011).

  • Metal Complex Synthesis : Zhang et al. (2016) investigated metal complexes based on quinoline carboxylate ligand from 2-(pyridin-4-yl)quinoline-4-carboxylic acid, exploring their structure and potential antibacterial activities (Zhang, Man, Zhang, Hong, Guo, & Qin, 2016).

  • Multicomponent Reactions in Organic Chemistry : A paper by Ahmed et al. (2014) discussed the palladium-catalyzed synthesis of 2-(pyridin-4-yl) quinolines, highlighting the use of multicomponent reactions in the creation of these compounds (Ahmed, Dhara, Singha, Nuree, Sarkar, & Ray, 2014).

  • Photoluminescent Properties : Twaróg et al. (2020) explored the use of 2-(pyridin-4-yl)quinoline-4-carboxylic acid in the creation of a photoluminescent coordination polymer, demonstrating the extended coordination capabilities of this ligand (Twaróg, Hołyńska, & Kochel, 2020).

Safety And Hazards

The safety information for “2-(Pyridin-3-yl)quinoline-4-carbohydrazide” indicates that it has some hazards associated with it. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-pyridin-3-ylquinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c16-19-15(20)12-8-14(10-4-3-7-17-9-10)18-13-6-2-1-5-11(12)13/h1-9H,16H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENFAFLFPWVDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397588
Record name 2-(Pyridin-3-yl)quinoline-4-carbohydrazide
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Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yl)quinoline-4-carbohydrazide

CAS RN

5109-97-7
Record name 4-Quinolinecarboxylic acid, 2-(3-pyridinyl)-, hydrazide
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Record name 2-(Pyridin-3-yl)quinoline-4-carbohydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5109-97-7
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